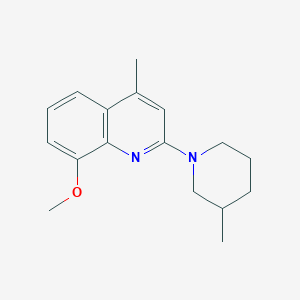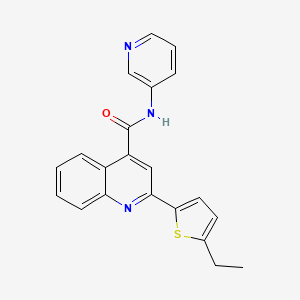
8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline, also known as MMQ, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MMQ belongs to the class of quinoline derivatives and has been found to exhibit a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline involves its ability to interact with various cellular targets, including DNA, enzymes, and receptors. 8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has been found to bind to DNA and inhibit its replication, leading to cell death. 8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has also been found to inhibit the activity of enzymes involved in various cellular processes, such as protein synthesis and energy metabolism. Additionally, 8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has been found to interact with receptors in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects
8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. 8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has been found to reduce the production of inflammatory cytokines and reactive oxygen species, leading to a reduction in inflammation and oxidative stress. Additionally, 8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has been found to protect neurons from oxidative stress and reduce the accumulation of beta-amyloid, a hallmark of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, 8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has been found to have low toxicity and minimal side effects, making it a safe compound to use in experiments. However, one limitation of using 8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline is its limited solubility in water, which may require the use of organic solvents.
Direcciones Futuras
There are several future directions for research on 8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline, including further investigation of its therapeutic potential in cancer, neurodegenerative diseases, and infectious diseases. Additionally, research could focus on the development of new derivatives of 8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline with improved solubility and bioavailability. Furthermore, research could explore the use of 8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline in combination with other compounds to enhance its therapeutic effects.
Conclusion
In conclusion, 8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline is a synthetic compound with potential therapeutic applications in various fields of medicine. Its high purity, stability, and low toxicity make it a suitable compound for scientific research. 8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline's mechanism of action involves its ability to interact with various cellular targets, leading to its range of biochemical and physiological effects. While there are limitations to using 8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline in lab experiments, its potential therapeutic benefits make it a promising compound for future research.
Métodos De Síntesis
8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline can be synthesized through a multi-step process involving the condensation of 2-methyl-4-nitroaniline and 2-methoxy-3-methylbenzaldehyde, followed by reduction and cyclization. The resulting product is then treated with piperidine to form 8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline. The synthesis of 8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has been optimized to achieve high yields and purity, making it suitable for scientific research.
Aplicaciones Científicas De Investigación
8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has been investigated for its potential therapeutic applications in various fields of medicine, including cancer, neurodegenerative diseases, and infectious diseases. In cancer research, 8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative disease research, 8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has shown promise in protecting neurons from oxidative stress and reducing inflammation. In infectious disease research, 8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has been found to have antiviral and antibacterial properties.
Propiedades
IUPAC Name |
8-methoxy-4-methyl-2-(3-methylpiperidin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-12-6-5-9-19(11-12)16-10-13(2)14-7-4-8-15(20-3)17(14)18-16/h4,7-8,10,12H,5-6,9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRHQGJWSSLUNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(C=CC=C3OC)C(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-hydroxy-1-methyl-3-{[methyl(1,3-thiazol-2-ylmethyl)amino]methyl}-2-piperidinone](/img/structure/B6078695.png)
![5-[(4-nitrophenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B6078706.png)

![5-[1-(imidazo[2,1-b][1,3]thiazol-6-ylacetyl)-2-pyrrolidinyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B6078718.png)
![isopropyl 5-methyl-4-(4-methylphenyl)-2-[(trifluoroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B6078731.png)
![N-(2-fluorophenyl)-3-[4-(methylthio)benzoyl]-1-piperidinecarboxamide](/img/structure/B6078732.png)
![N-{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B6078747.png)
![N-{2-[(4-methoxyphenyl)amino]-1-methyl-2-oxoethyl}-2-methylbenzamide](/img/structure/B6078754.png)
![3-[2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-2-oxoethyl]-4-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperazinone](/img/structure/B6078763.png)
![1-(4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenoxy)-3-(dimethylamino)-2-propanol](/img/structure/B6078768.png)
![4-{[2-[(3-chloro-2-methylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}benzoic acid](/img/structure/B6078773.png)

![8-bromo-N,N-diethyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6078788.png)
![2-[4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6078796.png)